molecular formula C22H22N8O2 B11692098 2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol

2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol

Cat. No.: B11692098
M. Wt: 430.5 g/mol
InChI Key: OXCULTGVCIXFKL-YDZHTSKRSA-N
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Description

2-[(E)-{2-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL is a complex organic compound that features a pyrazole ring, a triazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, phenylamines, and various catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The pyrazole and triazine rings can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups onto the pyrazole or triazine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{2-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-HYDROXYPHENOL
  • 2-[(E)-{2-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-ETHOXYPHENOL

Uniqueness

What sets 2-[(E)-{2-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-METHOXYPHENOL apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H22N8O2

Molecular Weight

430.5 g/mol

IUPAC Name

2-[(E)-[[4-anilino-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-methoxyphenol

InChI

InChI=1S/C22H22N8O2/c1-14-11-15(2)30(29-14)22-26-20(24-17-7-5-4-6-8-17)25-21(27-22)28-23-13-16-12-18(32-3)9-10-19(16)31/h4-13,31H,1-3H3,(H2,24,25,26,27,28)/b23-13+

InChI Key

OXCULTGVCIXFKL-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)OC)O)NC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)OC)O)NC4=CC=CC=C4)C

Origin of Product

United States

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